2,5-dimethyl-1H-1,2,4-triazol-3-one
CAS No.: 4114-21-0
Cat. No.: VC4100726
Molecular Formula: C4H7N3O
Molecular Weight: 113.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4114-21-0 |
|---|---|
| Molecular Formula | C4H7N3O |
| Molecular Weight | 113.12 |
| IUPAC Name | 2,5-dimethyl-4H-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8) |
| Standard InChI Key | XCVAVAXVPQNMJY-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=O)N1)C |
| Canonical SMILES | CC1=NN(C(=O)N1)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The molecular formula of 2,5-dimethyl-1H-1,2,4-triazol-3-one is C₄H₇N₃O, with a molecular weight of 113.12 g/mol. Its IUPAC name, 2,5-dimethyl-4H-1,2,4-triazol-3-one, reflects the positions of the methyl groups and the ketone functionality. The compound’s planar triazole ring facilitates π-π stacking interactions, which are critical for binding to biological targets.
Table 1: Molecular Data for 2,5-Dimethyl-1H-1,2,4-triazol-3-one
| Property | Value |
|---|---|
| CAS Number | 4114-21-0 |
| SMILES | CC1=NC(=O)N(N1)C |
| InChI Key | XCVAVAXVPQNMJY-UHFFFAOYSA-N |
| PubChem CID | 138120 |
The Standard InChI string (InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8)) encodes the connectivity and stereochemical details, confirming the absence of chiral centers.
Synthesis Methodologies
Conventional Cyclization Routes
Traditional synthesis involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, hydrazinolysis of ethyl carbazate derivatives followed by alkaline cyclization yields 1,2,4-triazol-3-ones . A typical pathway includes:
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Esterification of carboxylic acids to form ethyl esters.
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Hydrazinolysis with hydrazine hydrate to produce hydrazides.
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Cyclization under basic conditions to form the triazole ring .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. In a study by Karaali et al., 1,2,4-triazol-3-one derivatives were synthesized in 15–20 minutes under microwave conditions, compared to 6–8 hours via conventional heating . This method improved yields by 10–15% and reduced side product formation, demonstrating superior efficiency .
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 6–8 hours | 15–20 minutes |
| Yield | 65–75% | 75–85% |
| Energy Consumption | High | Low |
Microwave synthesis leverages dipole polarization to achieve uniform heating, promoting faster ring closure and minimizing decomposition .
Biological Activities and Mechanisms
Antimicrobial Properties
2,5-Dimethyl-1H-1,2,4-triazol-3-one exhibits broad-spectrum antimicrobial activity. In vitro studies on structurally related triazolones demonstrated minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Candida albicans and Aspergillus fumigatus, comparable to fluconazole. The mechanism involves inhibition of fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis .
Anti-Inflammatory Applications
Mannich bases derived from 1,2,4-triazol-3-ones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ synthesis. In rodent models, these compounds decreased paw edema by 40–60% at 50 mg/kg doses, outperforming ibuprofen .
Pharmacological Applications and Drug Development
Antifungal Agents
The compound’s efficacy against azole-resistant fungi positions it as a candidate for next-generation antifungals. Structural modifications, such as introducing fluorinated alkyl chains, enhance binding to cytochrome P450 enzymes while reducing off-target effects.
Kinase Inhibitors
Triazol-3-ones serve as scaffolds for tyrosine kinase inhibitors (TKIs). For instance, substituting the methyl group at position 5 with a pyrimidine moiety improved selectivity for EGFR mutants by 20-fold in preclinical trials .
Table 3: Structure-Activity Relationships (SARs)
| Modification Site | Biological Effect |
|---|---|
| Position 2 (Methyl) | ↑ Lipophilicity, ↑ BBB penetration |
| Position 3 (Carbonyl) | Metal chelation, kinase inhibition |
| Position 5 (Methyl) | Steric hindrance, target selectivity |
Future Directions
Hybrid Molecules
Combining triazol-3-one cores with benzimidazole or quinoline moieties could yield dual-action antimicrobials. Preliminary data show synergistic effects against multidrug-resistant Pseudomonas aeruginosa .
Green Chemistry Approaches
Solvent-free synthesis using ionic liquids or mechanochemical methods may further optimize sustainability. A 2024 pilot study achieved 90% yield in a ball-mill reaction without solvents, reducing waste generation by 70% .
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